molecular formula C20H14N4O B11777651 4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline

4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline

Cat. No.: B11777651
M. Wt: 326.4 g/mol
InChI Key: UXSGJSHUANWDRS-UHFFFAOYSA-N
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Description

4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline is a complex organic compound that features both benzoxazole and benzimidazole moieties. These structures are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline typically involves the condensation of oxazolinone derivatives with aniline and 2-hydroxyaniline . The reaction is carried out under reflux conditions in the presence of acetic acid. Acetyl derivatives can be prepared by acetylation with acetic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation . Molecular docking studies have revealed strong binding affinities towards various biological receptors, further elucidating its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.

    Benzimidazole Derivatives: Exhibits antiviral and anticancer properties.

Uniqueness

4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline stands out due to its combined benzoxazole and benzimidazole structures, which provide a broader spectrum of biological activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

4-[6-(1,3-benzoxazol-2-yl)-1H-benzimidazol-2-yl]aniline

InChI

InChI=1S/C20H14N4O/c21-14-8-5-12(6-9-14)19-22-15-10-7-13(11-17(15)23-19)20-24-16-3-1-2-4-18(16)25-20/h1-11H,21H2,(H,22,23)

InChI Key

UXSGJSHUANWDRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C3)N=C(N4)C5=CC=C(C=C5)N

Origin of Product

United States

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